Coniferyl p-coumarate

Description

Distribution Across Plant Taxa

Coniferyl p-coumarate is a well-documented component of the cell walls of monocotyledonous plants, particularly within the Poaceae family, which includes economically important grasses and cereals. oup.comnih.gov In these plants, monolignols can be enzymatically pre-acylated with p-coumarates before being incorporated into the lignin (B12514952) polymer. nih.gov Lignins in grasses are known to incorporate monolignol p-hydroxycinnamate conjugates, with γ-p-coumaroylated monolignols, such as this compound and sinapyl p-coumarate, being the most prevalent. nih.gov While monolignol p-coumarate-derived units can constitute a significant portion of the lignin in some grass tissues, the p-coumarate part of the conjugate does not participate in the radical coupling reactions of lignification. nih.gov

The acylation of monolignols is catalyzed by specific enzymes. For instance, a p-coumaroyl-CoA:monolignol transferase (PMT) has been identified in rice and other grasses, which facilitates the formation of coniferyl and sinapyl p-coumarate ester conjugates. nih.govresearchgate.net Studies on maize have shown that p-coumaric acid is esterified to lignin, and the precursors are understood to be coniferyl and sinapyl p-coumarates. acs.org

For a long time, the presence of p-coumaroylated lignin was considered a distinctive feature of commelinid monocots. oup.com However, recent research has challenged this assumption with the discovery of this compound in the lignin of certain eudicotyledonous plants. oup.com Specifically, species within the genus Morus (mulberry) have been shown to produce lignins that are partly derived from monolignol p-coumarate esters. oup.comnih.govresearchgate.net This finding is significant as it expands the known distribution of this compound beyond the monocot lineage. oup.com

In Morus species, as in grasses, the lignin-bound p-coumarate acylates the sidechain γ-hydroxyl of both coniferyl and syringyl units. oup.comnih.govresearchgate.net Analysis of various Morus species, including M. alba, M. rubra, M. indica, and M. microphylla, has confirmed the presence of p-coumarate in their cell walls. oup.com

The distribution of this compound highlights a key difference in the lignification process between various plant groups. While it is a characteristic and often abundant component in the lignins of the Poaceae family, its occurrence in eudicots is much rarer, having been definitively identified in the genus Morus. nih.govoup.com This differential distribution points to the evolution of distinct lignin biosynthetic pathways in different plant lineages. frontiersin.org

The acylation of lignin with p-coumarate is a notable feature that distinguishes most monocot lignins from those of dicots. While grasses readily incorporate p-coumaroylated monolignols, other plants like poplar may feature different acylations, such as with p-hydroxybenzoate. frontiersin.orgfrontiersin.org

Table 1: Occurrence of this compound in Different Plant Groups

| Plant Group | Family/Genus Example | Presence of this compound |

|---|---|---|

| Monocots | Poaceae (Grasses, e.g., Maize, Rice) | Predominant |

| Eudicots | Morus (Mulberry) | Present |

| Eudicots | Populus (Poplar) | Generally Absent (p-hydroxybenzoate acylation occurs) |

| Gymnosperms | Pinus (Pine) | Not typically reported |

Subcellular Localization within Plant Tissues and Cell Walls

The precise location of this compound within the plant cell wall is crucial to understanding its role in cell wall structure and properties.

Research has definitively shown that p-coumaric acid is attached to the lignin polymer through an ester bond at the γ-position of the phenylpropane side-chain. researchgate.netusda.gov This was established through NMR spectroscopy studies on maize lignin and synthetic model compounds. researchgate.net This specific regiochemistry indicates that the acylation occurs intracellularly, where monolignols are esterified with p-coumaric acid to form monolignol p-coumarates. oup.comusda.gov These conjugates are then transported to the cell wall and incorporated into the growing lignin polymer via oxidative coupling. nih.govusda.gov This mechanism contrasts with earlier hypotheses that suggested acylation might occur at the α-position. researchgate.net

The biochemical process involves BAHD acyl-CoA:monolignol transferases, which catalyze the formation of these conjugates from monolignols and acyl-CoA cofactors. oup.com

Further analysis has revealed that the p-coumarate moieties are not randomly distributed among the different lignin units. In maize, it has been demonstrated that p-coumaric acid is primarily esterified to syringyl (S) units in the lignin. usda.gov Thioacidolysis/desulfurization experiments showed that the recovery of sinapyl p-coumarate was significantly higher than that of this compound, providing strong evidence that sinapyl p-coumarate is the major precursor for p-coumaroylated lignins in grasses. usda.gov This preferential acylation of syringyl units has also been observed in other commelinid monocots. oup.com

However, the presence of this compound indicates that guaiacyl (G) units are also acylated, albeit to a lesser extent in many grass species. researchgate.netusda.gov In some genetically modified plants with altered monolignol compositions, such as those with high G-lignin content, this compound can become the predominant form of monolignol p-coumarate. nih.gov

Table 2: Summary of Subcellular Localization and Linkages

| Feature | Description |

|---|---|

| Bond Type | Ester linkage |

| Position of Esterification | γ-position of the lignin side chain oup.comacs.orgresearchgate.netacs.organnualreviews.org |

| Primary Associated Lignin Unit (in grasses) | Syringyl (S) units oup.comusda.gov |

| Secondary Associated Lignin Unit | Guaiacyl (G) units usda.gov |

| Biosynthetic Precursor | This compound (and Sinapyl p-coumarate) nih.govacs.org |

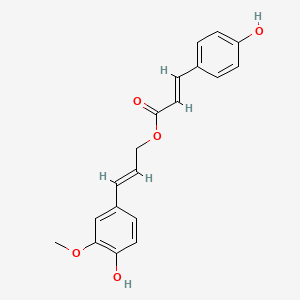

Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H18O5/c1-23-18-13-15(6-10-17(18)21)3-2-12-24-19(22)11-7-14-4-8-16(20)9-5-14/h2-11,13,20-21H,12H2,1H3/b3-2+,11-7+ |

InChI Key |

UPNLRNQUIJXYPN-LFWRRJNUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution in Biological Systems

Subcellular Localization within Plant Tissues and Cell Walls

Presence in Different Developmental Stages of Plant Tissues

The accumulation and composition of coniferyl p-coumarate, a monolignol conjugate, within plant tissues are dynamic processes influenced by the plant's developmental stage. Lignin (B12514952), a complex polymer derived from monolignols like coniferyl alcohol, varies in content and composition depending on the species, tissue, developmental phase, and even the specific layer of the cell wall. mdpi.comannualreviews.organnualreviews.org

In grasses, the presence of p-coumarates ester-linked to lignin is a notable feature. annualreviews.orgcsic.es Studies on maize have shown that while a small quantity of p-coumaric acid is esterified to hemicelluloses in immature tissues, the majority of its accumulation coincides with lignification. This suggests that the synthesis and incorporation of this compound are closely tied to the maturation of plant cell walls. Specifically, p-coumaric acid is predominantly esterified to the γ-position of the side chains of syringyl (S) lignin units. The formation of monolignol p-coumarate conjugates, including this compound, occurs at the monomer stage, prior to their incorporation into the lignin polymer. oup.comresearchgate.net

Research on rice (Oryza sativa) has identified specific enzymes, p-coumaroyl-CoA:monolignol transferases (PMTs), responsible for the γ-acylation of monolignols with p-coumaroyl-CoA to produce monolignol p-coumarate conjugates. oup.com The expression of these PMT genes, such as OsPMT1 and OsPMT2, is highest in the culm (stem) and roots during both vegetative and reproductive stages, which are periods of active lignification. oup.com This co-expression with other genes in the monolignol biosynthetic pathway underscores the developmental regulation of this compound formation. oup.comfrontiersin.org

The following table summarizes the presence of this compound and related compounds in different plant tissues and developmental stages based on research findings.

Table 1: Presence of this compound and Related Compounds in Plant Tissues

| Plant Species | Tissue | Developmental Stage | Key Findings |

|---|---|---|---|

| Maize (Zea mays) | General | Mature | p-coumaric acid is primarily esterified to the γ-position of syringyl lignin units. |

| Maize (Zea mays) | Cell Wall | Mature | Can contain up to 3% p-coumarate. |

| Rice (Oryza sativa) | Culm (Stem), Root | Vegetative & Reproductive | High expression of OsPMT1 and OsPMT2 genes, which are involved in the formation of monolignol p-coumarate conjugates. oup.com |

| Alfalfa (Medicago sativa) | Leaf | - | Slight changes in lignin composition, including coniferyl alcohol units, observed. scirp.org |

Influence of Environmental and Developmental Factors on Accumulation Patterns

The accumulation of this compound is significantly influenced by a variety of environmental and developmental cues. These factors can trigger changes in the biosynthesis of lignin and its constituent monomers, leading to altered levels of this specific compound. Lignin itself plays a crucial role in plant development and defense against both biotic and abiotic stresses. aloki.humdpi.com

Environmental Stresses:

Plants respond to environmental stressors by modulating their lignin biosynthesis, often resulting in what is termed "stress lignin" or "defense lignin," which can differ chemically from developmental lignin. aloki.hu

Drought Stress: In maize, drought stress has been shown to upregulate key lignin genes such as CAD and COMT. aloki.hu The cinnamoyl-CoA reductase (CCR) gene was also significantly upregulated in maize roots under low water conditions. aloki.hu These changes suggest an increased production of lignin precursors, including coniferyl alcohol, which is a component of this compound.

Temperature Stress: Both high and low temperatures can impact lignin biosynthesis. aloki.hu For example, cold acclimation in Rhododendron induced the expression of the C3H (p-coumarate 3-hydroxylase) gene, leading to higher lignin content in the leaves. aloki.hu

Light Stress: Studies have indicated that lignin accumulation is induced in response to light stress as an adaptive mechanism. maxapress.com

High CO2 Concentration: In carrots, elevated CO2 levels affected the abundance of proteins involved in the lignin biosynthesis pathway. maxapress.com

Flooding: In contrast, flooding stress in soybean seedlings led to a decrease in lignin deposition in the roots and hypocotyls. maxapress.com Similarly, in gray poplar, genes involved in lignin biosynthesis were significantly downregulated in the roots following flooding. maxapress.com

Aluminum Stress: In tea plants, high concentrations of aluminum decreased the activity of enzymes in the lignin biosynthesis pathway, resulting in reduced lignin content. mdpi.com However, another study showed that aluminum could induce the expression of several genes in this pathway. mdpi.com

Developmental Factors:

The biosynthesis of lignin and its monomers is under tight developmental control. The expression of genes involved in the phenylpropanoid pathway, which produces monolignols, is regulated throughout the plant's life cycle. researchgate.netnih.gov For example, in Arabidopsis, the promoters of CYP98A3 and C4H, two genes in this pathway, show wound inducibility and comparable developmental regulation. nih.gov

The accumulation of p-coumaroylated lignin is particularly prominent in grasses and appears to be a developmentally programmed process. csic.es The enzymes responsible for creating monolignol p-coumarate conjugates, such as the PMTs in rice, are expressed in tissues undergoing active lignification, highlighting the developmental control over the formation of compounds like this compound. oup.com

The following table details the effects of various factors on the accumulation of lignin and its precursors, which would in turn affect the levels of this compound.

Table 2: Influence of Environmental and Developmental Factors on Lignin and Precursor Accumulation

| Factor | Plant Species | Effect on Lignin/Precursor Accumulation |

|---|---|---|

| Drought Stress | Maize | Upregulation of lignin biosynthesis genes (CAD, COMT, CCR). aloki.hu |

| Cold Stress | Rhododendron | Increased lignin content in leaves due to induced C3H gene expression. aloki.hu |

| Light Stress | General | Induced lignin accumulation. maxapress.com |

| High CO2 | Carrot | Altered protein abundance in the lignin biosynthesis pathway. maxapress.com |

| Flooding | Soybean, Gray Poplar | Decreased lignin deposition and downregulation of biosynthesis genes. maxapress.com |

| Aluminum Stress | Tea Plant | Conflicting reports of both decreased and increased activity/expression of biosynthesis enzymes/genes. mdpi.com |

| Wounding | Arabidopsis | Induction of phenylpropanoid pathway gene promoters (CYP98A3, C4H). nih.gov |

Biosynthetic Pathways and Enzymology

Integration within the Phenylpropanoid Pathway

The biosynthesis of coniferyl p-coumarate is intrinsically linked to the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the monolignols that are the primary building blocks of lignin (B12514952). frontiersin.orgoup.comoup.com This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. frontiersin.orgoup.com A series of subsequent hydroxylation, methylation, and ligation reactions, catalyzed by a suite of enzymes, modifies cinnamic acid to generate the precursors required for this compound synthesis. frontiersin.orgoup.compnas.org

The pathway can be broadly divided into two stages: the general phenylpropanoid pathway, which produces hydroxycinnamoyl-CoA esters, and the monolignol-specific branch, which reduces these esters to their corresponding alcohols. frontiersin.org p-Coumaroyl-CoA, one of the direct precursors for this compound, is a central intermediate in the first stage. nih.gov Coniferyl alcohol, the other precursor, is a major product of the monolignol-specific branch. frontiersin.orgnih.gov The synthesis of this compound thus represents a convergence point, where a monolignol is acylated by a hydroxycinnamoyl-CoA ester before its potential incorporation into the lignin polymer. researchgate.netsemanticscholar.org This acylation step is catalyzed by specific transferase enzymes that draw substrates directly from the core monolignol biosynthetic pathway. researchgate.netnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The final step in the formation of this compound is catalyzed by a specific class of acyltransferases that esterify a monolignol with a p-coumarate group.

The key enzymes responsible for the synthesis of this compound are p-Coumaroyl-CoA:monolignol transferases (PMTs) . nih.govnih.gov These enzymes belong to the BAHD acyltransferase superfamily, a large group of plant enzymes known for catalyzing the transfer of acyl groups from CoA-thioesters to various acceptor molecules. semanticscholar.orgnih.gov PMTs specifically catalyze the transesterification reaction between a monolignol, such as coniferyl alcohol, and p-coumaroyl-CoA. nih.govresearchgate.net This reaction yields the monolignol p-coumarate conjugate (in this case, this compound) and free Coenzyme A. researchgate.net

The identification of PMT activity, particularly in grasses like rice (Oryza sativa) and Brachypodium distachyon, has been crucial in understanding how p-coumarate units are attached to lignin. researchgate.netnih.gov Genetic studies have confirmed the in planta role of these enzymes; for instance, disrupting PMT genes in rice and Brachypodium leads to a drastic reduction or complete elimination of p-coumarate acylation on lignin. oup.comnih.gov Conversely, overexpression of PMT genes results in a significant increase in lignin p-coumaroylation. nih.gov This demonstrates that PMT activity is the primary mechanism for producing monolignol p-coumarate conjugates destined for lignification. nih.govnih.gov

PMT enzymes exhibit distinct substrate specificities. Studies on the rice enzyme, OsPMT, have shown that it effectively uses monolignols as alcohol acceptors and p-coumaroyl-CoA as the acyl donor. nih.govresearchgate.net While the enzyme can utilize all three primary monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), it often shows a preference. nih.gov The OsPMT enzyme, for example, demonstrates a higher affinity for sinapyl alcohol and p-coumaryl alcohol compared to coniferyl alcohol. nih.gov The catalytic efficiency, however, indicates that it favors the synthesis of sinapyl p-coumarate and p-coumaryl p-coumarate. nih.gov

Regarding the acyl-CoA substrate, kinetic data reveal a strong preference for p-coumaroyl-CoA over other potential donors like caffeoyl-CoA or feruloyl-CoA. nih.govoup.com For OsPMT, the maximum reaction rate with p-coumaroyl-CoA is at least five times higher than with caffeoyl-CoA, even though the Michaelis constant (K_m) values are similar. nih.gov This specificity ensures that monolignols are primarily acylated with p-coumarate rather than other hydroxycinnamates. nih.govoup.com

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Alcohol Substrates (with p-Coumaroyl-CoA) | |||

| p-Coumaryl alcohol | 140 ± 20 | 1.8 ± 0.1 | 13,000 |

| Coniferyl alcohol | 410 ± 80 | 0.8 ± 0.1 | 2,000 |

| Sinapyl alcohol | 45 ± 5 | 0.81 ± 0.02 | 18,000 |

| Acyl-CoA Substrates (with Sinapyl Alcohol) | |||

| p-Coumaroyl-CoA | 6.0 ± 0.5 | 0.83 ± 0.02 | 140,000 |

| Caffeoyl-CoA | 5.3 ± 0.9 | 0.15 ± 0.01 | 28,000 |

The expression of PMT genes is tightly regulated and often coincides with the process of lignification. frontiersin.orgnih.gov In Brachypodium distachyon, the promoter of the BdPMT gene drives strong expression in tissues undergoing secondary cell wall formation, such as the vascular bundles (xylem and tracheids) and interfascicular fibers in the stem. frontiersin.org Similarly, in rice, OsPMT1 and OsPMT2 genes are highly expressed in the culm (stem), which is a major site of lignification. nih.gov

Furthermore, PMT genes are often co-expressed with other core monolignol biosynthesis genes, suggesting they are part of a coordinated transcriptional network that controls secondary wall synthesis. semanticscholar.orgfrontiersin.org This network involves master transcriptional switches, like the NAC and MYB domain transcription factors, which activate the entire biosynthetic program for cellulose (B213188), hemicellulose, and lignin in response to developmental cues. frontiersin.org The ratio of PMT gene expression in different tissues has been shown to correlate with the amount of p-coumarate found on lignin, reinforcing the link between gene activity and the final chemical composition of the cell wall. researchgate.netnih.gov

The enzymatic synthesis of this compound by PMT requires two specific substrates that are supplied by the phenylpropanoid pathway:

Coniferyl alcohol : This is one of the three primary monolignols and a precursor to the guaiacyl (G) units in the lignin polymer. nih.govnih.gov Its synthesis from feruloyl-CoA involves a two-step reduction catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). oup.comnih.gov

p-Coumaroyl-CoA : This activated thioester of p-coumaric acid is a key intermediate in phenylpropanoid metabolism. nih.govresearchgate.net It is formed from p-coumaric acid in a reaction catalyzed by 4-coumarate:CoA ligase (4CL) . nih.govnih.gov p-Coumaroyl-CoA serves as a branch point, feeding into the synthesis of flavonoids as well as being a precursor for the downstream monolignols, coniferyl and sinapyl alcohol.

The production of the precursors for this compound relies on the coordinated action of several upstream enzymes in the monolignol pathway. oup.comnih.gov Beyond PAL, which initiates the pathway, key enzymes include:

Cinnamate (B1238496) 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. oup.compnas.org

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. oup.comnih.gov This enzyme is critical as it produces one of the direct substrates for PMT.

p-Coumarate 3-hydroxylase (C3H) / Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) : These enzymes are responsible for the 3-hydroxylation of the aromatic ring, a key step leading to the guaiacyl lineage. oup.compnas.org HCT transfers the p-coumaroyl group to shikimate or quinate, which is then hydroxylated by C3H.

Caffeoyl-CoA O-methyltransferase (CCoAOMT) : Methylates the newly introduced 3-hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA. oup.com

Caffeic acid O-methyltransferase (COMT) : This enzyme can also perform methylation, often acting on caffeic acid or 5-hydroxyconiferaldehyde (B1237348) later in the pathway. oup.comnih.gov

Cinnamoyl-CoA Reductase (CCR) : Catalyzes the first committed step of the monolignol-specific branch, reducing feruloyl-CoA to coniferaldehyde (B117026). oup.comnih.govfrontiersin.org

Cinnamyl Alcohol Dehydrogenase (CAD) : Performs the final reduction step, converting coniferaldehyde to coniferyl alcohol, the second direct substrate for PMT. oup.comfrontiersin.orgnih.gov

| Enzyme | Abbreviation | Function in the Pathway | Reference |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic acid | oup.compnas.org |

| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic acid to p-Coumaric acid | oup.compnas.org |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA | oup.comnih.gov |

| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | Transfers p-coumaroyl group to shikimate/quinate | oup.compnas.org |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaroyl shikimate/quinate to caffeoyl shikimate/quinate | oup.compnas.org |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates Caffeoyl-CoA to Feruloyl-CoA | oup.compnas.org |

| Cinnamoyl-CoA Reductase | CCR | Reduces Feruloyl-CoA to Coniferaldehyde | oup.comfrontiersin.org |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces Coniferaldehyde to Coniferyl alcohol | oup.comfrontiersin.org |

| p-Coumaroyl-CoA:Monolignol Transferase | PMT | Esterifies Coniferyl alcohol with p-Coumaroyl-CoA to form this compound | researchgate.netnih.gov |

Specificity and Kinetic Parameters of PMT Enzymes

Precursors and Substrates for Enzymatic Synthesis

Mechanistic Studies of Ester Bond Formation

The formation of the ester bond in this compound is a critical step that links two distinct branches of the phenylpropanoid pathway. This reaction involves the esterification of coniferyl alcohol with p-coumaric acid. Mechanistic studies have revealed that this is not a direct condensation but rather an acyl-transfer reaction catalyzed by a specific class of enzymes.

The key enzyme responsible for this transformation is p-coumaroyl-CoA:monolignol transferase (PMT) . nih.govnih.gov This enzyme belongs to the BAHD family of acyl-CoA-dependent acyltransferases, which are prevalent in plants and are named after the first four enzymes of this type to be characterized (BEAT, AHCT, HCBT, and DAT). nih.govfrontiersin.org

The catalytic mechanism involves the transfer of the p-coumaroyl group from an activated thioester donor, p-coumaroyl-coenzyme A (pCA-CoA) , to the γ-hydroxyl group of the acceptor molecule, coniferyl alcohol. nih.govoup.com This reaction proceeds as follows:

p-coumaroyl-CoA + Coniferyl alcohol → this compound + Coenzyme A

NMR studies have definitively confirmed that the ester linkage is formed exclusively at the γ-position of the coniferyl alcohol side-chain. researchgate.net This specificity is crucial as it implies a tightly controlled enzymatic process rather than a random chemical reaction. The biochemical implication is that lignin acylation with p-coumarate occurs through the enzymatic pre-acylation of monolignols, which are then incorporated into the growing lignin polymer via oxidative coupling. researchgate.net

Enzymes like PMT exhibit substrate specificity. For example, the PMT identified in rice (Oryza sativa), OsPMT, can use various monolignols as acceptors but shows a preference for sinapyl alcohol over coniferyl alcohol, which aligns with the relative abundance of these conjugates found in grass cell walls. nih.gov This enzymatic control dictates the specific type of acylated monolignols produced in a given plant species.

Genetic Regulation and Transcriptional Control of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level, ensuring it is produced in the correct tissues and at the appropriate developmental stages. This control is exerted through a complex network of transcription factors that modulate the expression of the necessary biosynthetic genes. tandfonline.comtandfonline.com These genes include not only the PMT gene itself but also the entire suite of genes in the phenylpropanoid pathway responsible for producing the precursors, coniferyl alcohol and p-coumaroyl-CoA. nih.govnih.gov

NAC Domain Transcription Factors : Master switches like SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1 (SND1) and NAC SECONDARY WALL THICKENING PROMOTING FACTOR 1 (NST1) sit at the top of the regulatory hierarchy. tandfonline.com They activate a cascade of downstream transcription factors that directly control the biosynthetic genes for lignin, cellulose, and xylan.

MYB Transcription Factors : This family of proteins acts as direct activators of lignin biosynthetic genes. For instance, MYB58 and MYB63 are known to directly activate genes in the monolignol pathway. tandfonline.comtandfonline.com These MYB factors are, in turn, targets of the upstream NAC master switches. tandfonline.com The promoters of many lignin biosynthetic genes contain specific cis-regulatory elements, known as AC elements, which are binding sites for these MYB transcription factors. acs.org

The coordinated up-regulation of genes such as phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) is essential for providing the flux of metabolites towards monolignol synthesis. nih.govoup.com The expression of the PMT gene is also co-regulated with many monolignol biosynthetic enzymes, ensuring that the acylation step is synchronized with the production of its substrates. nih.gov Furthermore, external signals and metabolic feedback can influence this network. For example, coniferyl alcohol itself can act as a signaling molecule, feedback-regulating the expression of lignin biosynthetic genes and the activity of key enzymes like PAL. frontiersin.org

Mechanistic Roles in Plant Biology and Biopolymer Formation

Role as a Lignin (B12514952) Precursor and Monomer Conjugate

Coniferyl p-coumarate is a naturally occurring phenolic compound that functions as a specialized monomer conjugate in the biosynthesis of lignin, a complex polymer essential for the structural integrity of terrestrial plants. usda.govnih.gov It belongs to a class of molecules known as monolignol conjugates, which are formed by the esterification of a monolignol with a hydroxycinnamic acid. csic.esnih.gov Specifically, this compound consists of coniferyl alcohol, a primary guaiacyl (G) lignin monomer, linked via an ester bond at its γ-hydroxyl group to p-coumaric acid. oup.com

The formation of this compound occurs at the monomer stage, prior to polymerization within the plant cell wall. oup.com This acylation is an enzymatically controlled process catalyzed by acyltransferases, such as p-coumaroyl-CoA:monolignol transferases (PMTs), which utilize p-coumaroyl-CoA and a monolignol as substrates. oup.comnih.gov While PMT enzymes can act on all three primary monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), the production of specific conjugates like this compound depends on substrate availability and enzyme kinetics within a particular plant species and tissue. nih.govfrontiersin.org

The incorporation of these pre-acylated monomers is a notable feature of lignification, particularly in grasses, where monolignol p-coumarate conjugates are common precursors. oup.comfrontiersin.orggoogle.com The presence of this compound alongside sinapyl p-coumarate contributes to the characteristic p-coumaroylation of grass lignins. oup.com This demonstrates the metabolic plasticity of the lignin biosynthetic pathway, which can incorporate not only the three canonical monolignols but also their acylated derivatives. nih.govnih.gov

Mechanisms of Incorporation into the Lignin Polymer

The integration of this compound into the growing lignin polymer is governed by the principles of combinatorial radical coupling, yet its dual chemical nature—part monolignol, part p-coumarate—results in distinct mechanistic behaviors. usda.govnih.gov

The coniferyl alcohol moiety of the conjugate actively participates in the oxidative coupling reactions that define lignification. nih.govresearchgate.net Once transported to the cell wall, the phenolic hydroxyl group of the coniferyl alcohol portion can be oxidized by cell wall peroxidases and laccases to form a resonance-stabilized radical. nih.govnih.gov This radical can then couple with the radical of another monolignol or, more commonly, with the phenolic end of a growing lignin polymer chain. nih.gov This "end-wise" polymerization process allows the coniferyl alcohol part of the conjugate to be integrated into the lignin backbone through the formation of various inter-unit linkages, such as the predominant β-O-4 aryl ether bonds. researchgate.netnih.gov The result is the covalent attachment of the entire this compound molecule to the lignin polymer, with the coniferyl alcohol portion forming part of the polymer backbone. google.com

A significant mechanistic role proposed for the p-coumarate portion of the conjugate is that of a radical transfer agent. csic.esnih.gov The p-coumarate moiety is readily oxidized by peroxidases to form a radical. nih.gov However, this radical is less stable compared to those of guaiacyl or syringyl units. nih.gov Consequently, instead of participating in coupling reactions itself, the p-coumarate radical preferentially transfers its radical state to a more stable phenolic molecule present in the lignifying zone, such as a monolignol or a phenolic end-group of the lignin polymer. nih.govnih.gov

This radical transfer mechanism is particularly relevant for the oxidation of sinapyl alcohol, which is oxidized relatively slowly by many peroxidases. nih.gov By rapidly forming a radical and then transferring it, the p-coumarate moiety can effectively "catalyze" the oxidation of other monolignols, thereby facilitating their incorporation into the polymer. csic.es This process explains the consistent observation that the p-coumarate group itself does not typically enter into polymerization; it remains almost entirely as a free-phenolic, terminal "pendant" unit attached to the lignin sidechain, as its radical is quenched through transfer rather than coupling. nih.govnih.govgoogle.com

Furthermore, because the p-coumarate group remains as a terminal unit and does not extend the polymer chain, its incorporation effectively caps (B75204) one potential site of polymer growth. nih.govgoogle.com This contrasts with the incorporation of a standard monolignol, which, once integrated, presents its own phenolic hydroxyl group for subsequent coupling reactions, allowing the polymer to grow from that end. The presence of these pendant p-coumarate groups therefore alters the topology and growth possibilities of the lignin macromolecule.

Proposed Role as a Radical Transfer Mechanism in Lignification

Contribution to Plant Cell Wall Structure and Mechanical Properties

The integration of this compound directly impacts the final chemical structure of lignin, which in turn influences the properties of the plant cell wall.

The most direct structural impact of incorporating this compound is the introduction of γ-p-coumarate esters onto the sidechains of guaiacyl lignin units. google.comresearchgate.net This creates a distinct structural motif not formed by the polymerization of canonical monolignols alone. These ester linkages add to the chemical diversity of the polymer and result in pendant p-coumarate groups that retain their free phenolic hydroxyls. nih.govgoogle.com

The table below summarizes the structural outcomes of this compound incorporation.

| Structural Feature | Description | Consequence for Lignin Polymer |

| Guaiacyl (G) Unit | The coniferyl alcohol portion of the conjugate is a G-type monolignol. | Contributes to the overall G-unit content of the lignin. oup.com |

| γ-Ester Linkage | An ester bond connects the γ-carbon of the coniferyl alcohol sidechain to p-coumaric acid. | Introduces cleavable ester bonds into the lignin structure, which are distinct from the more recalcitrant ether and carbon-carbon bonds of the backbone. nih.govgoogle.com |

| Pendant p-Coumarate | The p-coumarate moiety does not polymerize into the backbone and remains attached as a side group. | Increases the number of free-phenolic groups in the lignin, as the phenolic hydroxyl of the p-coumarate remains unetherified. nih.govgoogle.com |

| Backbone Linkages | The coniferyl alcohol part forms typical lignin inter-unit bonds (e.g., β-O-4, β-5). | The fundamental backbone structure is similar to that of a standard G-lignin, but it is decorated with p-coumarate groups. usda.govnih.gov |

Interactions with Hemicelluloses and Polysaccharides within the Cell Wall

This compound is synthesized in the cytoplasm and transported to the cell wall, where it is incorporated into the lignin polymer through oxidative radical coupling reactions. frontiersin.orgnih.gov This process, which also involves the primary monolignols (coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol), results in a lignin polymer that is partially acylated with p-coumarate groups at the γ-position of the sidechain. nih.govmdpi.comacademie-sciences.fr This acylation is a distinctive feature of lignins in grasses and certain other plants like mulberry. frontiersin.orgoup.com

Once integrated into the lignin polymer, the p-coumarate moieties, along with the main lignin structure, establish a complex network of interactions with other cell wall components, particularly hemicelluloses and other polysaccharides. The plant cell wall is a composite material where cellulose (B213188) microfibrils are embedded in a matrix of hemicelluloses and lignin. These polymers are extensively interlinked, creating a highly cross-linked and recalcitrant structure.

The interactions between the p-coumaroylated lignin and polysaccharides are multifaceted:

Covalent Linkages: While p-coumarate itself is primarily ester-linked to the lignin polymer, the lignin backbone forms covalent bonds with hemicelluloses. academie-sciences.fr These are known as lignin-carbohydrate complexes (LCCs). For instance, ferulic acid, a structurally related hydroxycinnamic acid, is known to form ester-ether bridges that covalently cross-link arabinoxylans (a major type of hemicellulose in grasses) to the lignin polymer. mdpi.comresearchgate.net Similar oxidative processes involving lignin intermediates can lead to covalent bonding with polysaccharide hydroxyl groups, effectively anchoring the lignin to the carbohydrate matrix. researchgate.net

Non-Covalent Interactions: Significant non-covalent forces, such as hydrogen bonds and hydrophobic interactions, also exist between lignin and polysaccharides. researchgate.net Molecular dynamics simulations have shown that lignin monomers like coniferyl alcohol have a net attractive interaction with cellulose surfaces, suggesting a mechanism by which polysaccharides can influence the structure and deposition of lignin. usda.gov

Spatial Templating: There is evidence to suggest that polysaccharides in the cell wall matrix can act as a template for lignin deposition. researchgate.net The organized structure of cellulose and the distribution of hemicelluloses may guide the polymerization of monolignols and their acylated conjugates, including this compound, influencing the final architecture of the lignified cell wall. usda.gov

These intricate interactions are crucial for the structural integrity and properties of the cell wall. The cross-linking between lignin and polysaccharides reinforces the wall, provides mechanical strength, and contributes to its resistance to degradation. researchgate.netosti.gov

Advanced Methodologies for Research and Analysis

Chemical Synthesis and Preparation of Authentic Standards for Research Applications

The availability of pure, authentic standards of coniferyl p-coumarate is fundamental for its unequivocal identification and quantification in biological samples. Several synthetic strategies have been developed to prepare this compound, with a focus on achieving high yields and purity.

A notable and facile method for synthesizing this compound involves a multi-step process starting from readily available precursors. acs.org This improved approach utilizes acetate (B1210297) as a protecting group for the phenolic hydroxyls, a departure from earlier methods that employed the 2,4-dinitrophenyl ether. acs.orgacs.org The key to this synthesis is the selective deacetylation of the phenolic acetates without cleaving the desired cinnamate (B1238496) ester bond. This is accomplished with high efficiency using neat pyrrolidine (B122466). acs.orgacs.org

The general synthetic pathway can be outlined as follows:

Preparation of Precursors : 4-Acetoxycinnamoyl chloride is synthesized from p-coumaric acid through acetylation followed by chlorination. acs.org Concurrently, 4-acetoxycinnamaldehydes are prepared by acetylating the corresponding 4-hydroxycinnamaldehydes. acs.org

Reduction to Alcohols : The 4-acetoxycinnamaldehydes are then reduced to their corresponding alcohols. acs.org

Esterification : The synthesized alcohol is then esterified with the previously prepared acid chloride to form the protected this compound.

Selective Deprotection : The final and critical step is the selective removal of the acetate protecting groups from the phenolic hydroxyls using pyrrolidine to yield the final product, this compound. acs.orgacs.org

Advanced Spectroscopic Techniques for Structural Elucidation and Quantification

A combination of sophisticated spectroscopic techniques is indispensable for the detailed structural characterization and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound, allowing for the precise assignment of protons and carbons within the molecule and the determination of connectivity between different structural units.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of synthesized this compound and for its identification in complex mixtures.

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in both the coniferyl alcohol and p-coumarate moieties. For instance, the protons of the vinyl groups in both parts of the molecule give rise to distinct doublets and multiplets in the olefinic region of the spectrum. The methoxy (B1213986) group on the coniferyl unit appears as a sharp singlet, and the aromatic protons show a specific splitting pattern corresponding to their substitution on the phenyl rings.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a unique signal. The chemical shifts of these signals are indicative of the carbon's chemical environment, allowing for the identification of carbonyl carbons, aromatic carbons, olefinic carbons, and the methoxy carbon. acs.org Public databases like PubChem and the Biological Magnetic Resonance Bank (BMRB) house spectral data for this compound, which serve as valuable references for researchers. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The data below is compiled from literature sources.)

| Atom Position (Coniferyl Moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Atom Position (p-Coumarate Moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α | ~6.63 (dt) | ~135.1 | α' | ~7.60 (d) | ~145.5 |

| β | ~6.28 (dt) | ~122.1 | β' | ~6.38 (d) | ~115.5 |

| γ | ~4.78 (dd) | ~65.4 | 1' | - | ~127.0 |

| 1 | - | ~128.2 | 2', 6' | ~7.55 (m) | ~130.9 |

| 2 | ~6.80 (s) | ~105.1 | 3', 5' | ~6.89 (m) | ~116.7 |

| 3 | - | ~148.8 | 4' | - | ~160.6 |

| 4 | - | ~137.2 | Carbonyl (C=O) | - | ~167.2 |

| 5 | ~6.80 (s) | ~105.1 | |||

| 6 | ~6.80 (s) | ~105.1 | |||

| OMe | ~3.84 (s) | ~56.6 |

Data compiled from Lu and Ralph (1998). acs.org

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the structure of this compound and determining its linkage within larger lignin (B12514952) polymers.

HSQC experiments correlate the chemical shifts of directly bonded protons and carbons. This allows for the definitive assignment of proton signals to their corresponding carbon atoms, resolving ambiguities that may arise from overlapping signals in the 1D spectra. researchgate.netresearchgate.netnih.gov For this compound, HSQC spectra clearly show the correlations between the vinyl protons and carbons, as well as the aromatic protons and their attached carbons in both the coniferyl and p-coumarate units.

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing the connectivity between different functional groups and for determining how this compound is incorporated into the lignin structure. For example, an HMBC correlation between the γ-protons of the coniferyl alcohol moiety and the carbonyl carbon of the p-coumarate moiety provides direct evidence of the ester linkage. pharm.or.jpcsic.es These techniques have been instrumental in demonstrating that p-coumaric acid is attached exclusively at the γ-position of the lignin side chain in maize. researchgate.net

Quantitative ³¹P NMR spectroscopy is a specialized technique used to determine the content of various types of hydroxyl groups (aliphatic, phenolic, and carboxylic acid) in lignin and related compounds. rsc.orgmeasurlabs.comjove.comresearchgate.net While not directly applied to pure this compound in isolation, this method is crucial for characterizing the lignin polymers where this compound is found.

The methodology involves derivatizing the hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), which converts them into phosphite (B83602) esters. jove.com Each type of hydroxyl group (e.g., guaiacyl phenolic, p-hydroxyphenyl phenolic, aliphatic) results in a phosphite derivative with a distinct ³¹P NMR chemical shift. measurlabs.comresearchgate.net By integrating the signals in the ³¹P NMR spectrum and comparing them to an internal standard, the absolute quantity of each type of hydroxyl group can be accurately determined. researchgate.net This technique has been successfully applied to analyze the structural changes in lignin, such as the increase in p-hydroxyphenyl units following the downregulation of certain enzymes in the lignin biosynthetic pathway. frontiersin.org

Two-Dimensional NMR (e.g., HSQC, HMBC) for Linkage and Structural Characterization

Mass Spectrometry-Based Techniques (e.g., Pyrolysis-GC/MS, GC-MS)

Mass spectrometry (MS), often coupled with gas chromatography (GC), is a highly sensitive technique for the identification and quantification of this compound and its degradation products.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method for characterizing the composition of complex macromolecules like lignin. researchgate.netnih.gov In this technique, the sample is rapidly heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments. These fragments are then separated by GC and identified by MS. researchgate.net

When analyzing plant materials containing this compound, Py-GC/MS can provide valuable information about the lignin composition. The pyrolysis of the this compound moiety will generate specific marker compounds that can be detected by the mass spectrometer. For instance, the presence of compounds derived from both coniferyl alcohol and p-coumaric acid in the pyrogram can indicate the presence of this conjugate in the original sample. nih.gov The use of a methylating reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) during pyrolysis can prevent the decarboxylation of carboxylic acids, allowing for the detection of p-coumaric acid derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze this compound, typically after a derivatization step to increase its volatility. nih.gov This technique is particularly useful for quantifying the compound after its release from the lignin polymer by chemical methods such as mild base hydrolysis. nih.gov The mass spectrum of derivatized this compound will show a characteristic fragmentation pattern that can be used for its unambiguous identification.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation and quantification of this compound and its derivatives from complex plant matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. Reverse-phase HPLC is particularly effective for separating this compound from other monolignols and phenolic acids. nih.gov In a typical application, crude extracts or hydrolysates from plant cell walls are injected into an HPLC system equipped with a C18 column. A gradient elution profile, often involving a mixture of an aqueous solvent (like ammonium (B1175870) acetate buffer) and an organic solvent (like methanol), allows for the separation of compounds based on their polarity. nih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in this compound and related compounds absorb UV light at specific wavelengths (e.g., 280 nm, 310 nm, or 320 nm). nih.gov This technique has been successfully used to quantify coniferyl benzoate, a structurally related compound, in plant extracts. fao.org

Gas Chromatography-Flame Ionization Detection (GC-FID) is another essential tool, particularly for the quantitative analysis of volatile or derivatized compounds. For the analysis of this compound, it is often necessary to first derivatize the compound to increase its volatility. This is a common step following chemical degradation methods like DFRC or thioacidolysis, where the resulting monomers are acetylated or trimethylsilylated before GC analysis. usda.govnih.gov The derivatized compounds are then separated on a capillary column and detected by a flame ionization detector, which provides a response proportional to the amount of carbon atoms in the analyte. nih.govresearchgate.net GC-FID is known for its high sensitivity and robustness, making it suitable for quantifying the release of this compound-derived monomers from lignin. usda.govresearchgate.net

| Technique | Principle | Application for this compound | Detection Method |

|---|---|---|---|

| HPLC | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Quantification of this compound and its derivatives in plant extracts and hydrolysates. nih.govfao.org | UV Detector |

| GC-FID | Separation of volatile or derivatized compounds in a gaseous mobile phase. | Quantitative analysis of derivatized monomers released from this compound after chemical degradation. usda.govnih.govresearchgate.net | Flame Ionization Detector |

Chemical Degradation and Cleavage Methods for Structural Analysis

To understand how this compound is integrated into the lignin polymer, researchers employ various chemical degradation methods that selectively cleave specific bonds within the lignin structure, releasing identifiable monomeric and oligomeric units.

Thioacidolysis is a powerful acid-catalyzed method that specifically cleaves β-O-4 aryl ether linkages, which are the most abundant linkages in lignin. usda.gov This technique has been instrumental in demonstrating the presence of this compound within the lignin structure of maize. usda.gov The process involves treating the plant cell wall material with a solution of ethanethiol (B150549) and boron trifluoride etherate. This reaction releases thioethylated lignin monomers. usda.gov

A subsequent desulfurization step using Raney nickel is often performed to remove the sulfur, and the resulting products are then derivatized (e.g., trimethylsilylated) for analysis by GC-MS and GC-FID. usda.gov While effective, a notable drawback of thioacidolysis is that it can partially cleave the ester bond of this compound, leading to lower recovery yields of the intact acylated monomer. usda.gov Despite this limitation, the method has provided conclusive evidence for the existence of both coniferyl and sinapyl p-coumarates within maize lignin, confirming they are not artifacts of the analytical process. usda.gov

The Derivatization Followed by Reductive Cleavage (DFRC) method is a milder alternative to thioacidolysis that has proven to be particularly advantageous for the analysis of ester-linked monolignols like this compound. usda.gov A key feature of the DFRC method is that it leaves the γ-ester groups on the lignin side chains intact, which is crucial for studying acylated lignins. usda.gov

The DFRC process involves two main steps:

Derivatization: The lignin is treated with acetyl bromide in acetic acid. This step acetylates free hydroxyl groups and cleaves α-ether bonds. usda.gov

Reductive Cleavage: The derivatized lignin is then subjected to reductive cleavage using zinc dust, which specifically cleaves the β-O-4 ether linkages. usda.gov

The resulting monomers, which retain their p-coumarate ester group, are then acetylated and analyzed by GC-FID or GC-MS. researchgate.net DFRC has been successfully used to detect and quantify p-coumaroylated units in various grasses, including maize and bamboo, confirming that p-coumarate is attached to the γ-position of the lignin structural units. researchgate.net Studies using DFRC have also revealed that in many grasses, the sinapyl p-coumarate ester is significantly more abundant than the this compound ester.

Mild alkaline hydrolysis is a straightforward and effective method for quantifying the total amount of ester-linked phenolic acids, such as the p-coumarate moiety of this compound. This technique involves treating the plant material with a dilute solution of sodium hydroxide (e.g., 1 M or 2 M NaOH) at room temperature for an extended period. researchgate.netoup.comnih.gov This treatment saponifies the ester bonds, releasing the p-coumaric acid into the solution.

The released p-coumaric acid can then be acidified, extracted, and quantified using HPLC. oup.comnih.gov This method has been widely applied to various commelinid monocots to determine their total p-coumarate content. oup.com While it does not provide information on whether the p-coumarate was attached to a coniferyl or sinapyl alcohol, it is an excellent method for rapidly screening plant species for the presence of p-coumaroylated lignins. researchgate.netoup.com Combining mild alkaline hydrolysis with other methods like DFRC or thioacidolysis provides a more complete picture of the lignin structure.

| Degradation Method | Target Linkage | Advantage for this compound Analysis | Limitation |

|---|---|---|---|

| Thioacidolysis/Desulfurization | β-O-4 aryl ether bonds usda.gov | Confirms the presence of this compound within the lignin polymer. usda.gov | Partially cleaves the ester bond, leading to lower yields. usda.gov |

| DFRC | α- and β-O-4 aryl ether bonds usda.gov | Preserves the γ-ester linkage, allowing for accurate quantification of acylated monomers. usda.gov | Does not cleave all types of lignin linkages. |

| Mild Alkaline Hydrolysis | Ester bonds researchgate.netoup.comnih.gov | Simple and effective for quantifying total esterified p-coumaric acid. oup.comnih.gov | Does not identify the alcohol moiety (coniferyl or sinapyl alcohol). |

Derivatization Followed by Reductive Cleavage (DFRC) for Lignin Ester Analysis

Application of Molecular Biology and Genetic Engineering Tools

To delve into the biosynthesis of this compound and its role in plant development, researchers have turned to the powerful tools of molecular biology and genetic engineering. By manipulating the genes involved in the lignin biosynthetic pathway, it is possible to observe the resulting changes in lignin composition and structure.

Gene knockout or knockdown studies involve the targeted inactivation or suppression of specific genes to understand their function. In the context of this compound, these studies have focused on genes encoding enzymes in the phenylpropanoid pathway.

For instance, studies in rice have targeted the p-COUMARATE:COENZYME A LIGASE (4CL) genes. nih.gov 4CL enzymes are crucial for converting p-coumaric acid into its activated CoA thioester, a key precursor for monolignol biosynthesis. nih.gov By knocking out specific 4CL genes, researchers have observed significant alterations in lignin composition, including changes in the abundance of this compound-derived units. nih.gov These studies have helped to elucidate the specific roles of different 4CL isoforms in channeling metabolic flux towards the synthesis of various lignin monomers. nih.gov

Similarly, down-regulation of p-COUMARATE 3-HYDROXYLASE (C3H), an enzyme that hydroxylates p-coumaric acid derivatives, has been shown to alter lignin composition in poplar. frontiersin.org While the primary effect is on the production of guaiacyl and syringyl units, these modifications can indirectly influence the pool of precursors available for the synthesis of this compound.

More directly, the characterization of p-COUMAROYL-CoA MONOLIGNOL TRANSFERASE (PMT) has been a significant breakthrough. This enzyme is responsible for the acylation of monolignols with p-coumarate. biorxiv.org Creating rice mutants that lack a functional PMT gene, in combination with mutations in other lignin-related genes like CONIFERALDEHYDE (B117026) 5-HYDROXYLASE (CAld5H), has provided strong evidence for a biosynthetic pathway to monolignol p-coumarate conjugates that is independent of the canonical S-lignin pathway. biorxiv.org These genetic approaches are invaluable for dissecting the complex and interconnected pathways leading to the formation of this compound and its incorporation into lignin.

Future Research Directions and Unresolved Questions

Deeper Elucidation of Regulatory Networks Governing Coniferyl p-Coumarate Biosynthesis

The synthesis of this compound is intricately linked to the broader phenylpropanoid pathway, which is governed by a complex web of regulatory networks. While key enzymes have been identified, a comprehensive understanding of the transcriptional and post-transcriptional regulation remains elusive. Future research will need to focus on identifying the specific transcription factors that activate and repress the genes involved in the biosynthesis of monolignols and their acylated forms. researchgate.netnih.govtandfonline.com The signaling pathways that respond to developmental cues and environmental stresses to modulate the production of this compound are also a critical area for investigation. nih.gov Unraveling these complex regulatory circuits will be essential for any targeted engineering of this pathway.

Exploration of this compound's Roles in Diverse Plant Species Beyond Grasses

The presence of p-coumaroylated lignins is a hallmark of grasses. researchgate.netbiorxiv.org However, recent studies have begun to identify p-coumaroylation of lignin (B12514952) in other plant species, including some herbaceous dicots like kenaf and mulberry. nih.gov A key area for future research is to survey a broader range of plant species to determine the phylogenetic distribution of this compound and other monolignol p-coumarates. Understanding the evolutionary origins and the functional significance of this trait in non-grass species could provide valuable insights into the diverse strategies plants employ for cell wall construction. nih.gov

Development of Advanced Analytical Techniques for In Situ Monitoring and Imaging

Studying the dynamic processes of biosynthesis and polymerization within the plant cell wall is a significant analytical challenge. Current methods often rely on the extraction and degradation of cell wall components, which may not fully represent the native state. nih.gov Future research should focus on developing and refining advanced analytical techniques for the in situ monitoring and imaging of this compound and its precursors. Techniques like confocal Raman spectroscopy and advanced mass spectrometry imaging hold promise for visualizing the spatial and temporal distribution of these compounds within different cell types and developmental stages. researchgate.netresearchgate.net Such methods would provide unprecedented insights into the localized control of lignification.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism

A holistic understanding of this compound metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orggithub.io By combining these datasets, researchers can construct comprehensive metabolic models and identify key genes, proteins, and metabolites involved in the pathway. frontiersin.orgoulu.fi This systems-level approach will be crucial for identifying bottlenecks and regulatory control points in the biosynthesis of this compound and for predicting the outcomes of genetic engineering strategies. biorxiv.org

Research into the Biotechnological Potential for Modifying Plant Cell Walls via this compound Pathway Engineering

Manipulating the this compound pathway holds significant biotechnological potential for improving the properties of plant biomass for various applications, particularly in the context of the bioeconomy. nih.govresearchgate.net Engineering plants to have altered levels of p-coumaroylation could impact the digestibility of forage crops and the efficiency of converting lignocellulosic biomass into biofuels and other bioproducts. nih.govnih.gov For instance, introducing the gene responsible for producing monolignol p-coumarate conjugates from grasses into other plants like poplar and Arabidopsis has been shown to successfully incorporate these conjugates into their lignin. nih.gov Future research will focus on fine-tuning these engineering strategies to optimize cell wall composition without compromising plant growth and development. nih.gov

Q & A

What analytical techniques are recommended for quantifying coniferyl p-coumarate in plant tissues?

Level: Basic

Methodological Answer:

this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) for precise detection of its derivatives, such as polyhydroxybutyrate (PHB) in microbial studies . For plant lignin analysis, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is effective in resolving ester-linked monolignol conjugates. Enzymatic assays, such as those using p-coumarate:CoA ligase isoenzymes, are also employed to study substrate specificity and activation kinetics in vitro .

How does this compound contribute to lignin biosynthesis in commelinid grasses?

Level: Basic

Methodological Answer:

In grasses, this compound is synthesized via BAHD acyl-transferases, which esterify p-coumarate to the γ-position of coniferyl alcohol. This conjugate participates in radical coupling during lignin polymerization. Researchers use isotopic labeling (e.g., ¹⁸O₂ tracer studies) and transcriptomics to track ortho-hydroxylation and lactone formation in lignin precursors .

What experimental strategies address discrepancies in PHB production yields from this compound versus other carbon sources?

Level: Advanced

Methodological Answer:

Discrepancies in PHB titers (e.g., similar yields from p-coumarate and coniferyl alcohol despite differing carbon content) require carbon conversion efficiency calculations (Eqs. 1–2 in ) and statistical validation (e.g., paired t-tests comparing PHB production under nitrogen starvation ). Metabolic flux analysis can identify bottlenecks in pathways, while proteomics (e.g., ¹⁵N metabolic labeling ) reveals enzyme abundance changes influencing substrate utilization.

How can microbial co-cultures be optimized for this compound degradation and bioplastic synthesis?

Level: Advanced

Methodological Answer:

Co-cultures (e.g., Rhodopseudomonas palustris with engineered E. coli) are optimized by:

- Designing nitrogen-limited media to induce PHB synthesis .

- Using transcriptomics to identify upregulated genes (e.g., pca operon for anaerobic p-coumarate catabolism ).

- Validating PHB/V copolymer production via GC-MS and comparing thermomechanical properties to PHB alone .

What role do p-coumarate:CoA ligase isoenzymes play in this compound metabolism?

Level: Advanced

Methodological Answer:

Isoenzymes of p-coumarate:CoA ligase (e.g., in Glycine max) exhibit substrate specificity:

- Isoenzyme 1 prefers ferulate and sinapate, while Isoenzyme 2 activates caffeate and o-coumarate .

- Kinetic assays (Km and Vmax determination) and inhibition studies (e.g., AMP as a competitive inhibitor) differentiate their roles in phenylpropanoid metabolism .

How do researchers validate the metabolic pathways of this compound in anaerobic environments?

Level: Advanced

Methodological Answer:

Anaerobic pathways (e.g., in R. palustris) are validated via:

- Integrated transcriptomics and proteomics to confirm non-β-oxidation routes converting p-coumarate to benzoyl-CoA .

- Stable isotope probing (SIP) with ¹³C-labeled substrates to trace carbon flux into PHB .

- Comparative growth curves under varying carbon sources (e.g., acetate vs. p-coumarate) to assess CO₂ assimilation rates .

What statistical methods are critical for analyzing PHB production data from this compound?

Level: Basic

Methodological Answer:

Independent two-tailed t-tests (α = 0.05) compare maximum optical densities and PHB titers across substrates. Paired one-tailed t-tests determine the optimal time for PHB accumulation (e.g., Days 5 vs. 6 of nitrogen starvation ). Growth curve modeling (modified logarithmic equations) quantifies substrate-dependent biomass yields .

How does substrate reduction potential influence PHB synthesis from this compound?

Level: Advanced

Methodological Answer:

Reduced substrates (e.g., butyrate) bypass energy-intensive keto-thiolase reactions, enhancing PHB yields. Researchers calculate carbon-to-carbon conversion efficiencies (e.g., 68.4% for p-coumarate vs. 65% for coniferyl alcohol ) and use metabolic models to predict ATP/NADPH demands under varying redox conditions .

What are the challenges in distinguishing this compound derivatives in mixed lignin matrices?

Level: Advanced

Methodological Answer:

Challenges include:

- Overlapping NMR signals from G/S-lignin units. Solution: Use thioacidolysis-GC/MS to isolate ester-linked monomers .

- Co-elution in chromatograms. Solution: Employ tandem MS/MS with collision-induced dissociation (CID) to differentiate isomers .

How can isotopic labeling resolve ambiguities in this compound metabolic pathways?

Level: Advanced

Methodological Answer:

¹⁸O₂ tracer studies track ortho-hydroxylation steps in umbelliferone synthesis from p-coumarate . ¹³C-labeled glucose in co-cultures traces carbon allocation to PHB versus biomass, validated via GC-MS isotopic ratio analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.